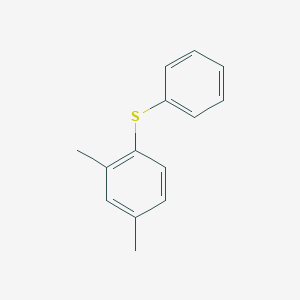

2,4-Dimethylphenyl phenyl sulfide

Übersicht

Beschreibung

2,4-Dimethylphenyl phenyl sulfide is a chemical compound with the molecular formula C14H14S . It is also known by its CAS number 16704-47-5 .

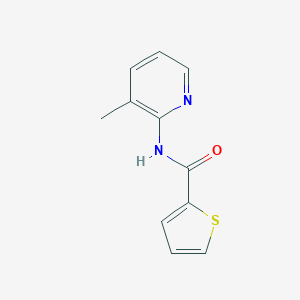

Molecular Structure Analysis

The molecular structure of 2,4-Dimethylphenyl phenyl sulfide consists of a phenyl group (C6H5) attached to a sulfur atom, which is in turn attached to a 2,4-dimethylphenyl group . The exact mass of the molecule is 214.08162162 g/mol .Physical And Chemical Properties Analysis

The molar mass of 2,4-Dimethylphenyl phenyl sulfide is 214.33 g/mol . The predicted density is 1.09±0.1 g/cm3 and the predicted boiling point is 310.4±11.0 °C .Wissenschaftliche Forschungsanwendungen

Design, Synthesis, and Application of Two-Dimensional Materials

- Summary of Application : Two-dimensional (2D) materials are widely used as key components in the fields of energy conversion and storage, optoelectronics, catalysis, biomedicine, etc . The design strategies to fabricate functional 2D materials start from precursor molecules .

- Methods of Application : The intrinsic correlation between preparation methods and the characteristic properties is investigated . The design strategies to fabricate functional 2D materials start from precursor molecules are introduced in detail referring to organic synthetic chemistry and self-assembly technology .

- Results or Outcomes : The review summarizes the recent research achievements of 2D materials in the aspect of molecular structure modification, aggregation regulation, characteristic properties, and device applications .

Synthesis of Methylated Phenylene Sulfide Polymers

- Summary of Application : Poly(2,5-dimethyl-1,4-phenylenesulfide) (PMPS) was prepared without halogenated compounds via oxygen oxidative polymerization of bis(2,5-dimethylphenyl) disulfide (2,5-DPS) with a VO(acac)2-strong acid catalyst under bulk conditions .

- Methods of Application : The polymer showed crystalline features with a high melting temperature . After the subsequent heat curing of PMPS through the exchange reaction of a reactive disulfide bond, the polymer had a higher melting temperature .

- Results or Outcomes : The polymer had a higher melting temperature (Tm 286 °C), which was even higher than that of conventional poly(p-phenylene sulfide) (PPS) (Tm 283 °C) .

Triazoles and Their Derivatives: Chemistry, Synthesis, and Applications

- Summary of Application : Triazoles are nitrogen-containing heterocyclic compounds that have superior pharmacological applications . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .

- Methods of Application : The synthesis of triazoles involves the reaction of electrophiles and nucleophiles with the core triazole structure .

- Results or Outcomes : The structural characteristics of triazoles allow them to be used in a wide range of pharmacological applications .

Triazoles and Their Derivatives: Chemistry, Synthesis, and Applications

- Summary of Application : Triazoles are nitrogen-containing heterocyclic compounds that have superior pharmacological applications . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .

- Methods of Application : The synthesis of triazoles involves the reaction of electrophiles and nucleophiles with the core triazole structure .

- Results or Outcomes : The structural characteristics of triazoles allow them to be used in a wide range of pharmacological applications .

Zukünftige Richtungen

The future directions for research on 2,4-Dimethylphenyl phenyl sulfide and related compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. For instance, the synthesis of methylated phenylene sulfide polymers via bulk oxidative polymerization represents a promising area of research .

Eigenschaften

IUPAC Name |

2,4-dimethyl-1-phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14S/c1-11-8-9-14(12(2)10-11)15-13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWAROOLSBWYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylphenyl phenyl sulfide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Nitrilotris(methylene)]trisphosphonic acid N-oxide](/img/structure/B107703.png)

![(16E)-3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B107712.png)

![2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B107716.png)

![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)